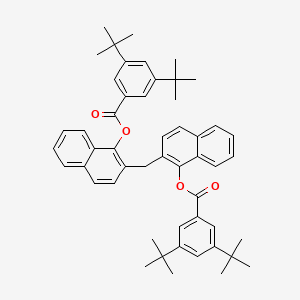
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate), also known as BN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields, including organic electronics, materials science, and medicinal chemistry.
Mechanism of Action
The mechanism of action of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is not fully understood. However, it has been suggested that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network.
Biochemical and Physiological Effects:
methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been shown to have low toxicity and is well-tolerated in animals. In vitro studies have shown that methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has anti-inflammatory and anti-oxidant properties. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) in lab experiments is its high purity and stability. methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is also readily available and relatively easy to synthesize. One limitation of using methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) is its high cost compared to other compounds.
Future Directions
For research on methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) include the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based materials for use in organic electronics and the development of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate)-based anti-cancer agents.
Synthesis Methods
The synthesis of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) involves the reaction of 2,6-ditert-butylphenol with 2-naphthoyl chloride in the presence of a base. The resulting intermediate is then reacted with phosgene to form methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate). This synthesis method has been optimized to produce high yields of methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) with good purity.
Scientific Research Applications
Methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been extensively studied for its potential applications in various fields. In the field of organic electronics, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has also been used as a building block for the synthesis of semiconducting polymers. In materials science, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been used as a stabilizer for polymeric materials. In medicinal chemistry, methylenedi-2,1-naphthalenediyl bis(3,5-di-tert-butylbenzoate) has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
[2-[[1-(3,5-ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56O4/c1-48(2,3)38-26-36(27-39(30-38)49(4,5)6)46(52)54-44-34(23-21-32-17-13-15-19-42(32)44)25-35-24-22-33-18-14-16-20-43(33)45(35)55-47(53)37-28-40(50(7,8)9)31-41(29-37)51(10,11)12/h13-24,26-31H,25H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMZHVOPBSQGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=C(C=CC3=CC=CC=C32)CC4=C(C5=CC=CC=C5C=C4)OC(=O)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
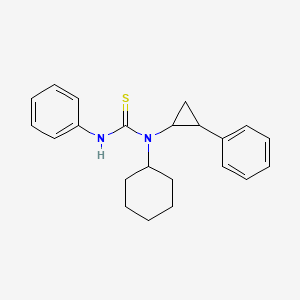
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
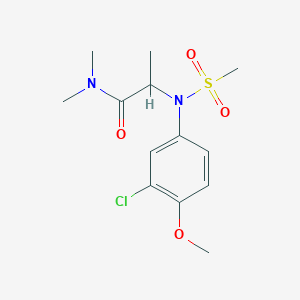
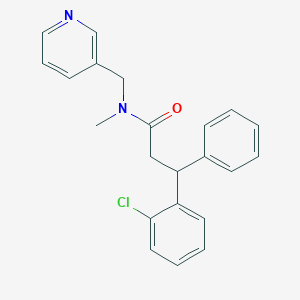
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6133478.png)
![ethyl 1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6133481.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
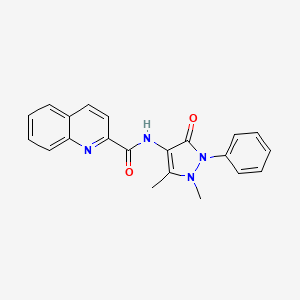
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)